molecular formula C10H15N3 B11775322 N4-Cyclopentylpyridine-3,4-diamine

N4-Cyclopentylpyridine-3,4-diamine

Cat. No.: B11775322
M. Wt: 177.25 g/mol
InChI Key: QWYPZZSFSTWWST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Cyclopentylpyridine-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentylamine with pyridine-3,4-dicarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by reduction with a suitable reducing agent like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N4-Cyclopentylpyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4-Cyclopentylpyridine-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-Cyclopentylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biological pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Cyclopentylpyridine-3,4-diamine stands out due to its unique cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing new chemical entities with specific biological activities .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

4-N-cyclopentylpyridine-3,4-diamine

InChI

InChI=1S/C10H15N3/c11-9-7-12-6-5-10(9)13-8-3-1-2-4-8/h5-8H,1-4,11H2,(H,12,13)

InChI Key

QWYPZZSFSTWWST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C(C=NC=C2)N

Origin of Product

United States

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